![molecular formula C16H19N3O5S B2528597 乙酸;4-[(4-甲氧基苯基)磺酰胺基]苯甲酰亚胺酰胺 CAS No. 2580209-88-5](/img/structure/B2528597.png)

乙酸;4-[(4-甲氧基苯基)磺酰胺基]苯甲酰亚胺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

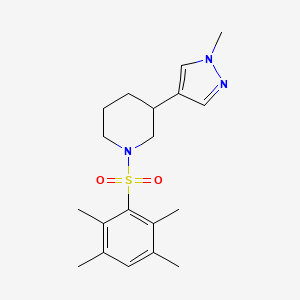

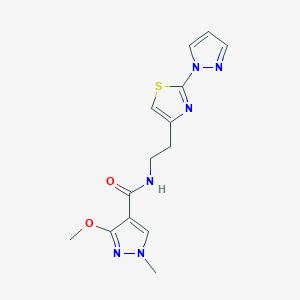

The compound "Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide" appears to be a derivative of sulfonylamino acetic acid with a methoxyphenyl group. This type of compound is of interest due to its potential applications in various fields, including supramolecular chemistry and plant growth regulation.

Synthesis Analysis

The synthesis of related compounds involves the reaction of a base molecule with a sulfonylamino acetic acid derivative. For instance, the synthesis of a crystal structure involving 4,4'-bipyridine and (toluene-4-sulfonylamino)acetic acid was achieved by adding an ethanol solution of 4,4'-bipyridine to an aqueous solution of (toluene-4-sulfonylamino)acetic acid at low temperatures, followed by filtration and crystallization . Similarly, benzo[b]thiophene derivatives, which may share some synthetic pathways with the compound , were synthesized through acid-catalyzed ring closure of phenyl ketoester sulfide .

Molecular Structure Analysis

The molecular structure of the related crystal compound includes a 4,4'-bipyridine molecule acting as a bridging ligand and two (toluene-4-sulfonylamino)acetic acid molecules. The bipyridine molecule resides on a crystallographic inversion center, and the two heterocycle rings are linked by a single bond and lie in the same plane. Hydrogen bonding interactions further connect these molecules to form a trapeziform double-chain .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of hydrogen bonds between donor and acceptor atoms. In the case of the crystal structure mentioned, the (toluene-4-sulfonylamino)acetic acid acts as both a hydrogen bond donor and acceptor, interacting with the 4,4'-bipyridine to form a stable crystal structure . The acid-catalyzed ring closure in the synthesis of benzo[b]thiophene derivatives is another example of a chemical reaction relevant to the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical properties of the crystal structure related to the compound include its monoclinic crystal system, specific measurements of unit cell dimensions, and the presence of hydrogen bonding patterns. The crystal is colorless and was analyzed using Mo Kα radiation in a diffractometer . The chemical properties are inferred from the reactivity of the sulfonylamino group and the methoxyphenyl group, which are known to participate in various chemical reactions, including hydrogen bonding and ring closure mechanisms . The plant growth enhancement observed in one of the benzo[b]thiophene derivatives suggests that the compound may also exhibit biological activity .

科学研究应用

药物降解

一个关键应用领域是用于降解来自水性介质的扑热息痛等药物的高级氧化工艺 (AOP)。Qutob 等人 (2022) 的研究探索了扑热息痛降解的降解途径、副产物和生物毒性,强调了乙酸作为副产物的角色。这项研究强调了了解药物的环境影响和 AOP 减轻这些影响的潜力的重要性 (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

工业清洁工艺

在工业环境中,乙酸在清洁工艺中发挥着至关重要的作用,包括金属酸洗和除垢。Goyal 等人 (2018) 综述了有机缓蚀剂的使用,强调了乙酸在防止金属在酸性溶液中溶解方面的有效性。这篇综述强调了在工业清洁中使用乙酸等有机抑制剂的经济和实用好处 (Goyal, M., Kumar, S., Bahadur, I., Verma, C., & Ebenso, E., 2018).

生物技术生产

从生物质中生产乳酸,其中乙酸是一种重要的中间体,代表了另一种应用。Gao 等人 (2011) 讨论了通过生物技术途径从乳酸生产有价值的化学品,强调了乙酸作为绿色化学应用原料的作用。这项研究指出了生物技术工艺在利用乙酸进行可持续化学品生产方面的潜力 (Gao, C., Ma, C., & Xu, P., 2011).

环境影响和修复

污染物的环境影响和修复,乙酸在降解过程中发挥作用,是另一个关键应用。例如,Aminabhavi 和 Toti (2003) 对水-乙酸混合物的渗透分离的研究探索了一种经济可行且环保的技术,用于从水溶液中分离乙酸,强调了在工业过程中回收和回收乙酸的重要性 (Aminabhavi, T., & Toti, U., 2003).

属性

IUPAC Name |

acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXZIYQWJNZVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)